molecular formula C21H14ClF2N3O2S2 B2685084 N-(2-chloro-4-methylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1261014-25-8

N-(2-chloro-4-methylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2685084
CAS RN: 1261014-25-8
M. Wt: 477.93
InChI Key: KYRRWVOCTKKFAU-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H14ClF2N3O2S2 and its molecular weight is 477.93. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-4-methylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-4-methylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potent Dual Inhibitors

Compounds with the thieno[2,3-d]pyrimidine scaffold, such as N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, have been identified as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are key enzymes in the folate pathway of DNA synthesis. This dual inhibitory activity highlights the potential application of these compounds in the development of cancer therapeutics by targeting multiple pathways simultaneously (Gangjee, Qiu, Li, & Kisliuk, 2008).

Structural Insights and Antitumor Activity

Research on derivatives of thieno[3,2-d]pyrimidine, such as the synthesis and evaluation of antitumor activity of new 4-substituted derivatives, reveals the importance of the structural modifications on biological activity. These compounds have shown potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma, which underscores the potential of structurally related compounds in cancer research (Hafez & El-Gazzar, 2017).

Spectroscopic Characterization and Computational Analysis

Vibrational spectroscopic studies and computational analysis on similar compounds, such as N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, have provided detailed insights into their molecular structure, rehybridization effects, and hydrogen bonding interactions. Such studies are essential for understanding the molecular basis of the biological activity and for the rational design of new compounds with enhanced biological properties (Jenepha Mary, Pradhan, & James, 2022).

Antimicrobial Applications

The synthesis and antimicrobial activity study of pyrimidine-triazole derivatives, starting from molecules like 4-(4-aminophenyl)morpholin-3-one, indicate that these compounds possess significant antibacterial and antifungal activities. This suggests the potential use of structurally similar compounds in developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Majithiya & Bheshdadia, 2022).

properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClF2N3O2S2/c1-11-2-3-16(15(22)6-11)25-18(28)10-31-21-26-17-4-5-30-19(17)20(29)27(21)14-8-12(23)7-13(24)9-14/h2-9H,10H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRRWVOCTKKFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClF2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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